

Application Notes and Protocols for Studying Ovalbumin Gene Expression Using CRISPR Technology

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Compound of Interest

Compound Name: Ovalbumins

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) technology for the investigation of ovalbumin (OVA) gene expression. The protocols detailed below cover CRISPR interference (CRISPRi) for gene activation, CRISPR-mediated deletion of regulatory elements, and targeted gene knock-in at the OVA locus.

The chicken ovalbumin gene serves as a model for studying hormone-regulated gene expression. Its expression is primarily controlled by steroid hormones such as estrogen and is influenced by various signaling pathways, making it an excellent target for study using precise genome editing tools like CRISPR-Cas9.

I. Modulation of Ovalbumin Gene Expression via CRISPRi

CRISPR interference (CRISPRi) is a powerful technique that utilizes a catalytically deactivated Cas9 (dCas9) protein fused to a transcriptional repressor or activator to silence or activate gene expression, respectively, without altering the underlying DNA sequence.^{[1][2]} By targeting

dCas9 to the promoter region of the ovalbumin gene, researchers can elucidate the function of specific regulatory elements.

A recent study demonstrated that targeting the Negative Regulatory Element (NRE) of the ovalbumin promoter with dCas9 can counteract its repressive effects and lead to a significant upregulation of ovalbumin gene expression in non-oviduct cells, where it is normally silent.[\[3\]](#)[\[4\]](#)
[\[5\]](#)

Quantitative Data: CRISPRi-Mediated Activation of Ovalbumin Expression

CRISPR Target	Cell Type	Fold Change in Ovalbumin mRNA Expression	Reference
Negative Regulatory Element (NRE)	Chicken DF-1 Fibroblasts	>100-fold increase	[4]

Experimental Protocol: CRISPRi Activation of the Ovalbumin Promoter

This protocol outlines the steps for activating the endogenous ovalbumin gene in chicken DF-1 fibroblast cells using CRISPRi.

1. sgRNA Design and Cloning:

- Design single guide RNAs (sgRNAs) to target the NRE of the chicken ovalbumin promoter. Specifically, target the COUP-adjacent repressor (CAR) and silencer regions within the NRE. [\[3\]](#)[\[4\]](#)
- Synthesize and clone the designed sgRNAs into an appropriate expression vector.

2. Plasmid Preparation:

- Prepare high-quality plasmids encoding the dCas9 protein and the sgRNAs targeting the NRE.

3. Cell Culture and Transfection:

- Culture chicken DF-1 fibroblast cells in appropriate media and conditions.
- Transfect the DF-1 cells with the dCas9 and sgRNA expression plasmids. A control group should be transfected with a dCas9 plasmid lacking an sgRNA.[4]

4. Post-Transfection Incubation:

- Incubate the transfected cells for a period sufficient for gene expression, typically 3 days.[4]

5. RNA Extraction and RT-qPCR Analysis:

- Extract total RNA from the transfected cells.
- Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression level of ovalbumin mRNA.
- Normalize the ovalbumin expression to a reference gene (e.g., GAPDH).
- Compare the expression levels in cells treated with NRE-targeting sgRNAs to the control group.

II. Deletion of Promoter Elements to Study Gene Regulation

CRISPR-Cas9 can be employed to create precise deletions of regulatory elements within the ovalbumin promoter, allowing for the study of their function in their native genomic context.[3][4][5] Deletion of both the Steroid-Dependent Regulatory Element (SDRE) and the NRE has been shown to induce ovalbumin gene expression in the absence of steroid hormones.[3][4][5]

Quantitative Data: Ovalbumin Expression Following Promoter Element Deletion

Deleted Promoter Elements	Cell Type	Observed Effect on Ovalbumin Expression	Reference
SDRE and NRE	Chicken DF-1 Fibroblasts	Significant induction of Ovalbumin mRNA	[3][4][5]

Experimental Protocol: CRISPR-Mediated Deletion of Ovalbumin Promoter Elements

This protocol describes the deletion of the SDRE and NRE elements from the ovalbumin promoter in chicken DF-1 cells.

1. sgRNA Design and Cloning:

- Design two sgRNAs that flank the SDRE and NRE regions of the ovalbumin promoter.
- Clone these sgRNAs into a suitable CRISPR-Cas9 expression vector.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

2. Cell Culture and Transfection:

- Culture chicken DF-1 cells.
- Co-transfect the cells with the Cas9 plasmid and the two sgRNA expression plasmids.

3. Clonal Isolation and Screening:

- After transfection, isolate single-cell clones.
- Expand the clonal populations.
- Screen for the desired deletion using PCR with primers flanking the target region. The deleted allele will produce a smaller PCR product than the wild-type allele.

4. Validation of Deletion:

- Confirm the precise deletion in positive clones by Sanger sequencing of the PCR product.

5. Gene Expression Analysis:

- Analyze ovalbumin mRNA expression in the confirmed deletion clones using RT-qPCR, as described in the CRISPRi protocol.

III. Targeted Knock-in at the Ovalbumin Locus

The CRISPR-Cas9 system can be utilized to insert a gene of interest, such as a reporter gene like EGFP, into the ovalbumin locus.[\[10\]](#) This allows for the study of ovalbumin promoter activity in a highly specific manner and has applications in creating transgenic chicken bioreactors.[\[10\]](#)

Experimental Protocol: Targeted Knock-in of a Reporter Gene at the Ovalbumin Locus

This protocol details the insertion of an EGFP reporter gene into the ovalbumin locus in chicken DF-1 cells.

1. Design of gRNA and Donor Plasmid:

- Design a gRNA that targets a specific site within the ovalbumin gene, for example, near the start codon.
- Construct a donor plasmid containing the EGFP gene cassette flanked by homology arms corresponding to the sequences upstream and downstream of the gRNA target site.

2. Cell Culture and Transfection:

- Culture chicken DF-1 cells.
- Co-transfect the cells with the Cas9-gRNA expression plasmid and the donor plasmid.

3. Selection and Screening of Knock-in Clones:

- If the donor plasmid contains a selection marker, apply the appropriate selection agent to enrich for successfully transfected cells.
- Isolate and expand single-cell clones.
- Screen for the targeted integration of EGFP by PCR using primers that amplify the junction between the genomic DNA and the inserted cassette.

4. Validation of Knock-in and Expression:

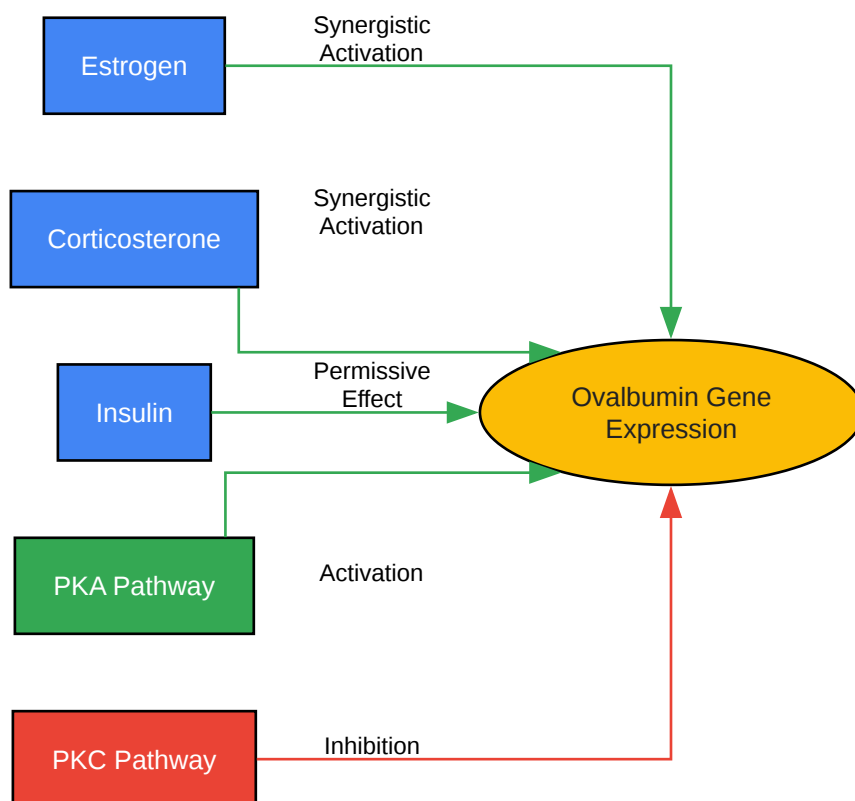
- Confirm the correct integration and sequence of the knock-in by Sanger sequencing.
- Validate EGFP expression using fluorescence microscopy and/or western blotting.

5. Induction of Reporter Gene Expression:

- To study the activity of the ovalbumin promoter, the endogenous promoter can be activated using a dCas9-VPR transactivation system, with gRNAs targeting the ovalbumin TATA box.
- [10]

IV. Signaling Pathways Regulating Ovalbumin Gene Expression

The expression of the ovalbumin gene is under multihormonal control and is influenced by several key signaling pathways.[11] Estrogen and corticosterone act synergistically, with insulin having a permissive effect, to achieve maximal expression.[11] The PKA and PKC signaling pathways have opposing roles in modulating this steroid-induced expression.[11]



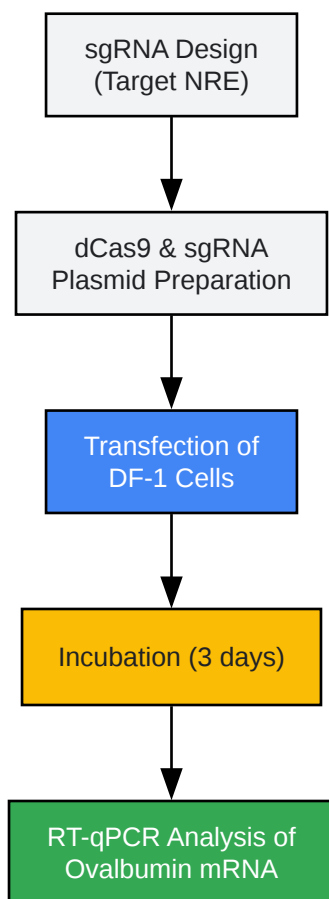
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Caption: Signaling pathways regulating ovalbumin gene expression.

V. Experimental Workflow Overviews

The following diagrams illustrate the general workflows for the CRISPR-based experiments described above.

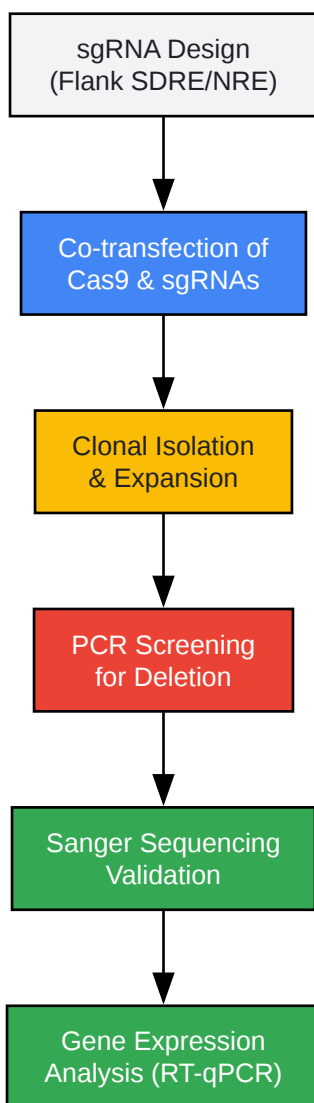
CRISPRi Workflow



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Caption: Workflow for CRISPRi-mediated activation of the ovalbumin gene.

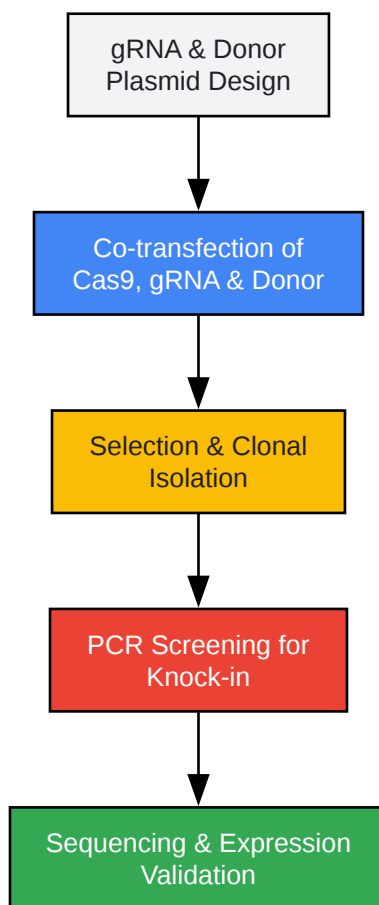
CRISPR Deletion Workflow



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Caption: Workflow for CRISPR-mediated deletion of promoter elements.

CRISPR Knock-in Workflow



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Caption: Workflow for CRISPR-mediated targeted knock-in at the ovalbumin locus.

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